molecular formula C25H24BrNO5S B4301040 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate

2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate

Cat. No.: B4301040
M. Wt: 530.4 g/mol
InChI Key: DNIANRPMXZTJFF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate is a complex organic compound that features a bromophenyl group, a phenylsulfonyl group, and a phenylbutanoate moiety

Preparation Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.

    Formation of the phenylsulfonyl intermediate: This step involves the sulfonylation of a phenyl ring to introduce the phenylsulfonyl group.

    Coupling reactions: The bromophenyl and phenylsulfonyl intermediates are then coupled with other reactants to form the final compound.

Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate involves its interaction with specific molecular targets. The compound’s phenylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target organisms .

Comparison with Similar Compounds

Similar compounds include:

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

These compounds share structural similarities with 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[benzenesulfonyl(methyl)amino]-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO5S/c1-27(33(30,31)23-10-6-3-7-11-23)17-21(19-8-4-2-5-9-19)16-25(29)32-18-24(28)20-12-14-22(26)15-13-20/h2-15,21H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIANRPMXZTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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